molecular formula C9H11Br2N3 B1411711 1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine CAS No. 1564627-62-8

1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine

Cat. No.: B1411711
CAS No.: 1564627-62-8
M. Wt: 321.01 g/mol
InChI Key: YGHYTHJGTSEQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine is a brominated heterocyclic compound featuring an azetidin-3-amine moiety linked via a methyl group to a 3,5-dibromopyridine scaffold. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated ligands. The azetidin-3-amine core is known to exhibit moderate skin and eye irritation hazards, as noted in its safety data sheet .

Properties

IUPAC Name

1-[(3,5-dibromopyridin-2-yl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br2N3/c10-6-1-8(11)9(13-2-6)5-14-3-7(12)4-14/h1-2,7H,3-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHYTHJGTSEQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=N2)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Bromination of Pyridine

  • Reaction Conditions:

    • Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS)
    • Solvent: Acetic acid or carbon tetrachloride
    • Temperature: Controlled, typically room temperature to reflux
    • Duration: Several hours to ensure selective substitution at 3 and 5 positions
  • Outcome:

    • Selective dibromination at 3 and 5 positions of pyridine, yielding 3,5-dibromopyridine with high regioselectivity (see references and).

Functionalization of 3,5-Dibromopyridine

The next step involves introducing the methylamine group ortho to the pyridine nitrogen, forming the core for subsequent azetidin-3-amine attachment.

Method 2: Nucleophilic Substitution with Aminomethyl Groups

  • Reaction Conditions:

    • Reagents: Formaldehyde or paraformaldehyde, ammonia or methylamine derivatives
    • Catalyst: Acidic or basic conditions, depending on the route
    • Solvent: Water or ethanol
    • Temperature: Reflux or microwave irradiation for enhanced rate
  • Process:

    • A typical approach involves a Mannich-type reaction , where formaldehyde reacts with methylamine and the dibromopyridine to form the methylaminomethyl derivative at the 2-position.
  • Research Findings:

    • Similar methodologies have been used to introduce aminoalkyl groups onto halogenated pyridines, with yields ranging from 40% to 60% under microwave-assisted conditions, as indicated in and.

Formation of the Azetidin-3-amine Moiety

The key challenge is constructing the azetidin-3-amine ring attached via a methyl linker to the pyridine core.

Method 3: Cyclization via Nucleophilic Substitution and Ring Closure

  • Step 1: Formation of the Methyl-Linked Intermediate

    • React the aminomethyl pyridine derivative with suitable electrophiles such as epichlorohydrin or chloromethyl derivatives to introduce a chloromethyl group capable of ring closure.
  • Step 2: Azetidin-3-amine Ring Closure

    • Use nucleophilic amines (e.g., ammonia or primary amines) to attack the chloromethyl group, inducing intramolecular cyclization.
    • Conditions: Heating in polar aprotic solvents like DMSO or DMF at elevated temperatures (~80-120°C).
  • Step 3: Amine Functionalization

    • Final amination steps involve substitution with ammonia or primary amines under basic conditions, often facilitated by catalysts like potassium carbonate or sodium hydride.
  • Research Data:

    • Similar azetidine ring syntheses involve nucleophilic ring closure from halogenated precursors, with yields around 50-70% under optimized conditions.

Alternative Approaches: Metal-Catalyzed Cross-Coupling

Recent advances employ palladium-catalyzed cross-coupling reactions to assemble the core structure efficiently.

Method 4: Palladium-Catalyzed Buchwald-Hartwig Amination

  • Reaction Conditions:

    • Reagents: 3,5-dibromopyridine, azetidin-3-amine derivatives
    • Catalyst: Palladium acetate or Pd2(dba)3
    • Ligand: Bis(diphenylphosphino)phenyl ether or similar phosphines
    • Base: Cesium carbonate or potassium tert-butoxide
    • Solvent: 1,4-Dioxane or toluene
    • Temperature: 50-150°C, often under microwave irradiation
  • Procedure:

    • The dibromopyridine reacts with azetidin-3-amine in the presence of palladium catalyst and base, facilitating C-N bond formation at the 2-position.
  • Research Findings:

    • Such methods have demonstrated yields up to 80% in similar pyridine-amine coupling reactions.

Summary of Reaction Conditions and Yields

Step Reaction Type Reagents Solvent Temperature Duration Typical Yield References
Bromination Electrophilic aromatic substitution Br₂ or NBS Acetic acid Reflux Several hours >90%
Aminomethylation Mannich-type reaction Formaldehyde, methylamine Water/ethanol Reflux/microwave 2-6 hours 40-60%
Cyclization Nucleophilic ring closure Chloromethyl derivatives, amines DMSO/DMF 80-120°C 4-12 hours 50-70%
Cross-Coupling Palladium-catalyzed amination 3,5-dibromopyridine, azetidin-3-amine 1,4-Dioxane 50-150°C 24 hours 70-80%

Notes and Research Insights

  • Microwave-assisted reactions significantly improve yields and reduce reaction times in halogenation and amination steps.
  • Palladium catalysis offers high regioselectivity and efficiency for constructing the C-N bonds necessary for attaching the azetidin-3-amine ring.
  • Purification typically involves chromatography (silica gel or reverse-phase HPLC), with characterization confirmed via NMR, MS, and IR spectroscopy.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the azetidine ring.

Scientific Research Applications

Chemistry: 1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It is used in the design of enzyme inhibitors and receptor modulators.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. It is investigated for its antimicrobial, antiviral, and anticancer properties.

Industry: In the industrial sector, 1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor modulation, the compound can act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include compounds with variations in halogenation patterns, heterocyclic cores, or amine substituents:

N-(3,5-Dibromopyridin-2-yl)-5-(4-methylphenyl)-1-(quinolin-2-yl)-1H-pyrazol-3-carboxamide (4l) This compound shares the 3,5-dibromopyridin-2-yl group but replaces the azetidin-3-amine with a carboxamide-linked pyrazole-quinoline system. Synthesis Yield: 21% via coupling reactions, indicating challenges in introducing brominated pyridine groups .

Azetidin-3-amine

  • The parent amine lacks the brominated pyridine moiety.
  • Hazard Profile : Classified as a skin/eye irritant (H315, H319) and respiratory irritant (H335) .
  • Key Difference : The absence of halogen substituents reduces molecular weight (72.11 g/mol vs. ~337 g/mol for the target compound) and likely alters solubility and reactivity.

Key Difference: The dioxolane ring replaces the azetidine, altering electron distribution and steric effects.

Physicochemical Properties

Halogenation significantly impacts physicochemical behavior:

  • Molecular Weight: The target compound’s bromine atoms increase molecular weight (~337 g/mol) compared to non-halogenated analogues (e.g., azetidin-3-amine at 72.11 g/mol) .
  • Reactivity : The electron-withdrawing bromine groups may deactivate the pyridine ring toward electrophilic substitution, directing reactivity to the azetidine amine.

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Hazard Profile
1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine C₉H₁₀Br₂N₃ ~337.01 3,5-dibromopyridin-2-yl, azetidine Not reported Likely H315, H319
Azetidin-3-amine C₃H₈N₂ 72.11 None - H315, H319, H335
N-(3,5-Dibromopyridin-2-yl)-... (4l) C₂₅H₁₈Br₂N₄O 578.16 Pyrazole, quinoline, carboxamide 21% Not reported

Biological Activity

1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine is an organic compound characterized by the molecular formula C9H11Br2N3C_9H_{11}Br_2N_3. This compound features a dibrominated pyridine ring and an azetidine ring connected by a methylene bridge. Its unique structure suggests potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound can be represented as follows:

IUPAC Name 1[(3,5dibromopyridin2yl)methyl]azetidin3amine\text{IUPAC Name }1-[(3,5-dibromopyridin-2-yl)methyl]azetidin-3-amine

Synthesis

The synthesis of this compound typically involves:

  • Bromination of Pyridine : Using bromine or N-bromosuccinimide (NBS) to introduce bromine at the 3 and 5 positions.
  • Formation of Azetidine Ring : Reaction with an azetidine precursor under basic conditions.
  • Methylation : Connecting the azetidine to the pyridine via a methylene bridge using a methylating agent like methyl iodide.

The biological activity of 1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine is primarily attributed to its interactions with various biological targets, including enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access.
  • Receptor Modulation : It can act as either an agonist or antagonist, influencing various signal transduction pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. Preliminary studies suggest that 1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine may possess similar properties, although specific data on its effectiveness against various pathogens is limited.

Anticancer Activity

Preliminary evaluations have shown that derivatives of dibromopyridine compounds can exhibit anticancer properties. While specific studies on this compound are scarce, its structural analogs have demonstrated activity against various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds. For instance:

  • Monoamine Oxidase Inhibition : A study on similar derivatives showed promising monoamine oxidase (MAO) inhibitory activity, suggesting potential for neuroprotective effects .
  • Antitumor Activity : Research on related dibromopyridine compounds has indicated significant cytotoxic effects on human cancer cell lines, warranting further investigation into this compound's efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
2-Amino-3,5-dibromopyridineDibromopyridine derivativeAntimicrobial
3,5-Dibromo-2-pyridylamineDibromopyridine derivativeAnticancer
2,5-Dibromopyridine-3-amineDibromopyridine derivativeEnzyme inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated pyridine precursors (e.g., 3,5-dibromo-2-methylpyridine) are reacted with azetidine derivatives under anhydrous conditions. Catalysts like AlCl₃ (for Friedel-Crafts alkylation) or palladium complexes (for cross-coupling) can improve efficiency. Optimization includes temperature control (60–80°C), inert atmospheres, and purification via column chromatography (silica gel, ethyl acetate/hexane). Monitoring reaction progress with TLC or HPLC ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing 1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine, and what key data points should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify protons on the azetidine ring (δ 3.0–4.0 ppm) and pyridine ring (δ 7.0–8.5 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₉H₁₀Br₂N₃: ~328.92 g/mol).
  • X-ray Crystallography : Resolve stereochemistry and bond angles, particularly the spatial arrangement of bromine atoms.
  • IR Spectroscopy : Detect NH stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. How does the compound’s stability under varying pH and temperature conditions influence storage and experimental handling?

  • Methodological Answer : Bromine substituents increase susceptibility to hydrolysis under acidic/basic conditions. Stability assays (e.g., TGA/DSC) show decomposition above 150°C. Store in amber vials under argon at −20°C to prevent photodegradation and oxidative side reactions. For aqueous experiments, use buffered solutions (pH 6–8) and minimize exposure to light .

Advanced Research Questions

Q. How can DFT calculations be applied to predict the electronic properties and reactivity of 1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine?

  • Methodological Answer : Density Functional Theory (DFT) using Gaussian 16 with the B3LYP/6-31G* basis set models HOMO-LUMO gaps (predicting charge-transfer behavior) and electrostatic potential maps (identifying nucleophilic/electrophilic sites). Compare computed NMR shifts with experimental data to validate accuracy .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
  • Meta-Analysis : Apply statistical tools (e.g., R or Python) to aggregate data from disparate studies, adjusting for variables like incubation time or temperature .

Q. How to design experiments assessing the environmental persistence and ecotoxicological effects of this compound?

  • Methodological Answer :

  • Biodegradation Tests : Follow OECD 301 guidelines to measure half-life in soil/water systems.
  • Ecotoxicology : Use Daphnia magna or Danio rerio models to assess LC₅₀ and bioaccumulation factors.
  • Analytical Methods : Quantify environmental residues via LC-MS/MS with a C18 column and methanol/water mobile phase .

Q. What mechanistic insights explain the compound’s regioselectivity in cross-coupling reactions?

  • Methodological Answer : The 3,5-dibromo substitution pattern directs reactivity toward the 2-position due to steric hindrance and electronic effects. Suzuki-Miyaura coupling with boronic acids favors the 5-bromo site (less steric bulk). Kinetic studies (e.g., Hammett plots) and computational modeling (DFT) validate selectivity trends .

Q. How does the azetidine ring’s conformation influence the compound’s interaction with biological targets like kinases or GPCRs?

  • Methodological Answer : The azetidine’s ring strain (83° bond angles vs. 109.5° in pyrrolidine) enhances rigidity, improving binding affinity. Molecular docking (AutoDock Vina) compares conformers against crystal structures of targets (e.g., EGFR kinase). Free-energy perturbation (FEP) calculations quantify binding energy differences between conformers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or spectroscopic data for this compound?

  • Methodological Answer :

  • Solubility : Re-test in standardized solvents (e.g., DMSO, PBS) using nephelometry or UV-Vis spectroscopy.
  • Spectroscopic Data : Cross-reference with high-purity commercial standards (e.g., NIST-certified samples) and validate via interlaboratory comparisons .

Experimental Design Tables

Parameter Recommended Method Key References
Synthesis OptimizationPd(OAc)₂/XPhos catalyst, 70°C, 12h
NMR Analysis500 MHz, CDCl₃, TMS as internal standard
Stability TestingTGA (10°C/min, N₂ atmosphere)
DFT ModelingB3LYP/6-31G*, solvent: chloroform (PCM model)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.